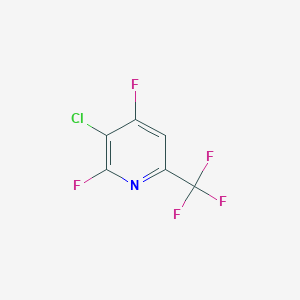
3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine
描述
3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). Chlorination can be achieved using chlorine gas or thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure safety and efficiency. The use of automated systems for the controlled addition of reagents and precise temperature control is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions: 3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and other substituted pyridines.
科学研究应用
3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: The compound is employed in the development of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism by which 3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
相似化合物的比较
3-Chloro-2,4-difluoro-6-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms and the trifluoromethyl group. Similar compounds include:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure but different positions of halogens.
3-Chloro-1,2-difluoro-4-(trifluoromethyl)benzene: Similar halogenation pattern but different core structure.
属性
IUPAC Name |
3-chloro-2,4-difluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF5N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZGPOGXEMPLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















